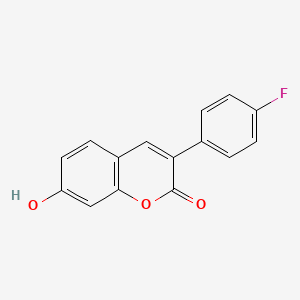

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene moiety (a benzopyran ring system) bearing a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromenone core, a phenyl ring substituted with a fluorine atom at the 4-position, and a hydroxy group at the 7-position of the chromenone ring. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the chromenone core might participate in nucleophilic addition reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom might increase its lipophilicity, while the hydroxy and carbonyl groups might contribute to its polarity .Wissenschaftliche Forschungsanwendungen

Catalytic Properties in Organic Synthesis

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one and its analogues have been used in catalytic processes in organic synthesis. For example, polystyrene-supported TBD catalysts have been developed for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for synthesizing Warfarin and its analogues, demonstrating the compound's role in creating medically significant substances (Alonzi et al., 2014).

Study of Crystal Structures and Physico-Chemical Properties

The compound has been synthesized and analyzed for its crystal structure and physico-chemical properties. Such studies are vital for understanding the compound's potential applications in various fields, including materials science and pharmaceuticals (Elenkova et al., 2014).

Use in Fluorescence Probes and Molecular Biology

Its derivatives have been explored for their fluorescence properties, making them potential candidates for use as fluorescent probes in molecular biology and medicine. These properties are essential for applications like tracking and imaging in biological systems (Deligeorgiev et al., 2008).

Role in Biomedical Applications

Research has also focused on the synthesis of specific enantiomers of related compounds, such as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, for their potential effects on tumor cell lines. This highlights the compound's relevance in developing targeted cancer therapies (Yin et al., 2013).

Potential in Environmental and Bio-imaging Applications

The compound and its derivatives are being investigated for environmental and bio-imaging applications. For instance, a fluorescent probe based on this compound has been developed for Zn2+ detection, demonstrating its utility in environmental monitoring and safety inspection (Hu et al., 2014).

Antimicrobial and Analgesic Activities

There is ongoing research into the antimicrobial and analgesic activities of novel derivatives of 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones, indicating potential applications in developing new antibacterial and pain-relief medications (Rajesha et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXGKPCUCYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)

![methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2843208.png)

![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)